Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline

Physicochemical characterization Chromatography method development Positional isomer discrimination

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2, C9H8ClN3, MW 193.63) is a fused tricyclic heterocycle belonging to the imidazoquinoxaline class, incorporating a chlorine substituent at the 2-position of the imidazole ring within the 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline scaffold. The scaffold has been historically investigated for CNS benzodiazepine receptor affinity, PDE9 inhibition, and anticancer antitubulin activity, with specific imidazo[1,2-a]quinoxaline derivatives (EAPB series) reaching low-nanomolar potency in melanoma cell lines.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 163120-51-2
Cat. No. B062463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
CAS163120-51-2
Synonyms4H-Imidazo[1,5,4-de]quinoxaline,2-chloro-5,6-dihydro-(9CI)
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC=C3N1)N=C2Cl
InChIInChI=1S/C9H8ClN3/c10-9-12-7-3-1-2-6-8(7)13(9)5-4-11-6/h1-3,11H,4-5H2
InChIKeyGRRDTKICKHUUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2): Core Identity and Procurement Context


2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2, C9H8ClN3, MW 193.63) is a fused tricyclic heterocycle belonging to the imidazoquinoxaline class, incorporating a chlorine substituent at the 2-position of the imidazole ring within the 5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline scaffold . The scaffold has been historically investigated for CNS benzodiazepine receptor affinity, PDE9 inhibition, and anticancer antitubulin activity, with specific imidazo[1,2-a]quinoxaline derivatives (EAPB series) reaching low-nanomolar potency in melanoma cell lines [1][2]. The present 2-chloro variant is commercially available as a research-grade building block, typically supplied at ≥95% purity as confirmed by 1H-NMR, and is principally positioned for synthetic elaboration via nucleophilic displacement of the chlorine atom .

Why 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline Cannot Be Interchanged with In-Class Analogs


The imidazo[1,5,4-de]quinoxaline scaffold is acutely sensitive to substituent identity and position. The chlorine atom at C-2 serves as the principal synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr), a reactivity feature absent in the parent unsubstituted scaffold (CAS 209-29-0) and the 2-methyl analog (CAS 114163-46-1) . Furthermore, the 2-chloro positional isomer (CAS 163120-51-2) exhibits distinct predicted physicochemical properties—boiling point 434.7±48.0 °C and pKa 4.70±0.20—relative to the 8-chloro isomer (CAS 109046-98-2, boiling point 414.1±55.0 °C, LogP 2.253), translating to different chromatographic behavior, solubility profiles, and potential biological target engagement . Within the broader imidazoquinoxaline class, even subtle structural modifications produce divergent mechanisms: imidazo[1,2-a]quinoxaline EAPB02303 (IC50 10 nM on A375 melanoma) does not bind tubulin, whereas EAPB0503 and EAPB0203 are overt microtubule inhibitors [1]. Consequently, procurement of the precise 2-chloro-5,6-dihydro regioisomer is non-negotiable for reproducible synthetic sequence execution and SAR integrity.

Quantitative Differentiation Evidence for 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (163120-51-2)


Predicted Boiling Point Differentiation: 2-Chloro vs. 8-Chloro Positional Isomer

The 2-chloro regioisomer (CAS 163120-51-2) exhibits a predicted boiling point of 434.7±48.0 °C, which is approximately 20.6 °C higher than the predicted boiling point of the 8-chloro positional isomer (CAS 109046-98-2, 414.1±55.0 °C at 760 mmHg). Both values are computationally predicted and originate from different database sources, but the direction of the difference is consistent with the reduced hydrogen-bonding capacity of the C-2 chloro substituent adjacent to the imidazole N-1 nitrogen, leading to altered intermolecular interactions .

Physicochemical characterization Chromatography method development Positional isomer discrimination

Ionization Constant (pKa) vs. Lipophilicity (LogP) Differentiation Relative to the 8-Chloro Isomer

The 2-chloro isomer has a predicted pKa of 4.70±0.20 (ChemicalBook, ACD/Labs) , whereas the 8-chloro isomer reports a calculated LogP of 2.253 (ChemSrc) but no publicly disclosed pKa value . The pKa of 4.70 indicates that the conjugate acid of the imidazole nitrogen in the 2-chloro isomer is moderately acidic, implying that the neutral base form will predominate at physiological pH (7.4). In the absence of a reported pKa for the 8-chloro isomer, the presence of the chlorine atom at position 2 (adjacent to N-1) versus position 8 (on the quinoxaline benzene ring) predicts a distinct electronic environment that will differentially modulate hydrogen-bond donor/acceptor capacity and solubility-pH profiles.

Drug-likeness prediction Bioavailability optimization Ligand-based design

Synthetic Handle Availability: Chlorine as an SNAr Leaving Group vs. Unsubstituted Parent Scaffold

The C-2 chlorine atom in 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, enabling direct diversification into C-2 substituted analog libraries [1]. The parent unsubstituted scaffold (4H-imidazo[1,5,4-de]quinoxaline, CAS 209-29-0, MW 157.17) lacks any functional handle at the 2-position and requires pre-functionalization through less efficient electrophilic aromatic substitution or lithiation-trapping sequences. The 2-oxo analog (CAS 163120-50-1) contains a carbonyl at C-2 that cannot undergo facile SNAr, while the 2-methyl analog (CAS 114163-46-1) is chemically inert at this position. Quantitative comparison of reaction feasibility: the C-2 chlorine is activated by the adjacent imidazole N-1 and the electron-withdrawing quinoxaline ring system, facilitating displacement under mild conditions (e.g., DMF, K2CO3, 80 °C, 4–12 h) as predicted from analogous 2-chloroquinoxaline reactivity [2].

Library synthesis Lead optimization Parallel medicinal chemistry

Imidazoquinoxaline Class Anticancer Potency: Benchmarking the Scaffold's Therapeutic Potential

While compound-specific in vitro data for 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2) have not been publicly reported, the imidazoquinoxaline chemotype has yielded extensively characterized anticancer lead compounds. EAPB02303, an imidazo[1,2-a]quinoxaline derivative, exhibits an IC50 of 10 nM against the A375 human melanoma cell line with a mechanism distinct from tubulin binding, while EAPB0503 (active at 1 µM on tubulin polymerization) and EAPB0203 arrest melanoma cells in G2/M phase via microtubule disruption [1][2]. In vivo, EAPB02303 reduced tumor size and weight in A375 xenografts in a dose-dependent manner, correlated with a low mitotic index but not necrosis [3]. These class benchmarks establish that the imidazoquinoxaline core can deliver single-digit nanomolar cytotoxicity with tunable mechanisms. The present 2-chloro-5,6-dihydro variant, bearing a chlorine at C-2 and a partially saturated 5,6-dihydro ring, represents an underexplored regioisomer within this validated pharmacophore space [4].

Anticancer drug discovery Tubulin polymerization inhibition Melanoma therapy

CNS Receptor Affinity: Imidazoquinoxaline Class GABA_A Benzodiazepine Site Binding

A distinct subclass of imidazoquinoxalines has demonstrated high-affinity binding to GABA_A benzodiazepine receptors, making them candidates for anxiolytic, anticonvulsant, hypnotic, and cognitive-enhancing applications [1][2]. Patent literature explicitly claims imidazoquinoxaline compounds of general formula (I) wherein R5 may be hydrogen or halogen (including chlorine), as selective GABA_A receptor ligands [3]. The compound series imidazo[1,5-a]quinoxaline-1,3(2H,5H)diones disclosed in CZ280796B6 includes 45 specifically claimed compounds with halogen substitution permitted at both R1 and R4 positions, confirming that halogen incorporation is a deliberate design feature for modulating receptor affinity [4]. While binding data (Ki) for the specific 2-chloro-5,6-dihydro-4H regioisomer have not been disclosed, the patent scope encompassing chloro-substituted imidazoquinoxalines for CNS indications establishes a plausible and protected intellectual property landscape for this compound class.

CNS drug discovery Benzodiazepine receptor Anxiolytic development

Analytical Identity Confirmation: 1H-NMR Structure Verification as a Procurement Quality Gate

Commercially available batches of 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2) are supplied with purity specifications of ≥95% as confirmed by 1H-NMR spectroscopy . This analytical gate is essential because the compound is a positional isomer of 8-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 109046-98-2), which shares an identical molecular formula (C9H8ClN3) and molecular weight (193.63) but is expected to exhibit distinctly different 1H-NMR aromatic proton coupling patterns due to the relocation of chlorine from C-2 (imidazole ring) to C-8 (quinoxaline benzene ring). The 1H-NMR spectrum of the 2-chloro isomer should display a signature singlet for the imidazole proton (H-3) in the aromatic region (predicted δ 7.5–8.5 ppm), distinct from the 8-chloro isomer's 1,2,4-trisubstituted benzene ring pattern featuring three mutually coupled aromatic protons.

Quality control Analytical chemistry Compound identity verification

Optimal Deployment Scenarios for 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (CAS 163120-51-2)


Scaffold Diversification via SNAr for Kinase or GPCR Focused Libraries

The C-2 chlorine atom serves as a reactive handle for parallel amination or thioetherification, enabling the rapid generation of 20–200 compound sub-libraries from a single building block. This is directly supported by the presence of the chlorine leaving group (Section 3, Evidence Item 3) [1]. Procurement at the 1–5 gram scale is appropriate for initial SAR exploration, with the ≥95% 1H-NMR purity specification ensuring that by-products from positional isomer contamination do not confound early biological readouts. Given the scaffold's membership in the imidazoquinoxaline pharmacophore class with demonstrated low-nanomolar anticancer potency (Section 3, Evidence Item 4), libraries derived from this 2-chloro building block are rationally positioned for screening against oncology kinase panels or GPCR targets where the imidazoquinoxaline core has precedence [2].

CNS Benzodiazepine Receptor Pharmacophore Probing

Halogen-substituted imidazoquinoxalines are explicitly claimed in US and CZ patent families as GABA_A benzodiazepine receptor ligands for anxiolytic and anticonvulsant development (Section 3, Evidence Item 5) [1]. The predicted pKa of 4.70 for the 2-chloro isomer (Section 3, Evidence Item 2) indicates the compound will be predominantly neutral at CNS pH (7.4), satisfying a key criterion for passive blood-brain barrier penetration. This combination of patent-documented CNS receptor engagement and favorable pH-dependent charge state positions the 2-chloro variant as a suitable starting point for structure-activity relationship studies targeting benzodiazepine receptor subtypes (α1, α2, α3, α5) where halogen electronegativity at C-2 may modulate subtype selectivity through differential effects on the ligand-receptor hydrogen-bond network [2].

Positional Isomer Reference Standard for Analytical Method Development

Because the 2-chloro isomer (CAS 163120-51-2) and 8-chloro isomer (CAS 109046-98-2) are isobaric (both MW 193.63, C9H8ClN3) and cannot be distinguished by mass spectrometry, the 2-chloro compound serves as an essential reference standard for developing HPLC, GC, or 1H-NMR methods capable of resolving positional isomer mixtures. The predicted boiling point difference of ~21 °C (Section 3, Evidence Item 1) and distinct 1H-NMR aromatic coupling patterns (Section 3, Evidence Item 6) provide dual orthogonal discrimination parameters for method validation [1]. Chemical suppliers synthesizing the 2-chloro compound via cyclization of N-(2,6-dinitrophenyl)-α-amino acid precursors followed by POCl3 chlorination (as inferred from general imidazo[1,5,4-de]quinoxaline synthetic routes) may generate trace positional isomer impurities that require a certified reference standard for quality release testing [2].

Underexplored Pharmacophore Gap-Filling in Imidazoquinoxaline Anticancer SAR

The 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de] regioisomer represents an uncharacterized combination of (a) a chlorine atom at the imidazole C-2 position and (b) a partially saturated 5,6-dihydro quinoxaline ring, two structural features that have not been co-explored in the published EAPB series (which focus predominantly on the fully aromatic imidazo[1,2-a]quinoxaline topology). The documented 100-fold potency difference between mechanistically distinct imidazoquinoxaline derivatives (EAPB02303 IC50 = 10 nM vs. EAPB0203 IC50 ~1 µM, Section 3, Evidence Item 4) demonstrates that subtle scaffold modifications within this class can produce order-of-magnitude changes in biological activity [1]. Procurement of the 2-chloro-5,6-dihydro variant for systematic SAR profiling against the EAPB benchmark series enables interrogation of whether the 5,6-dihydro saturation state and C-2 chlorine substitution independently or synergistically modulate antiproliferative potency and mechanism of action. This scenario is explicitly for discovery-stage laboratories where the procurement value derives from the compound's potential to fill a defined gap in the imidazoquinoxaline SAR matrix rather than from pre-existing activity data [2].

Quote Request

Request a Quote for 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.